

Introduction to Aurora Kinases and Their Inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

[Get Quote](#)

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play indispensable roles in ensuring the accurate division of cells during mitosis [1] [2]. Their aberrant expression is a common feature in many cancers, making them attractive targets for anti-cancer therapy [1] [2] [3].

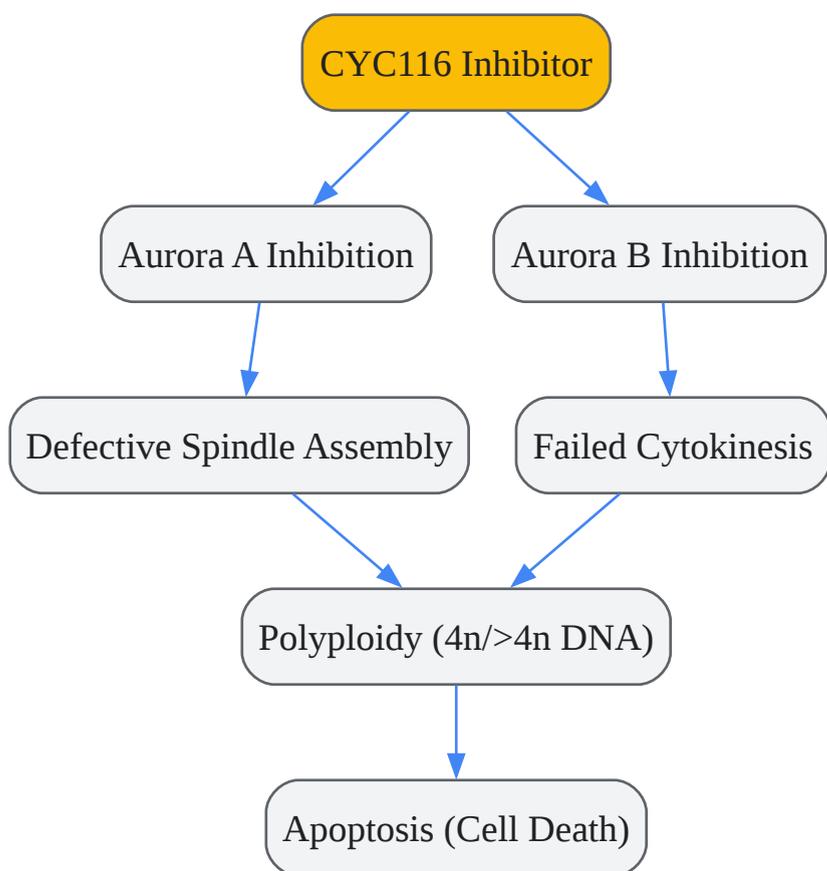
Aurora kinase inhibitors (AKIs) are small molecules designed to block the ATP-binding site of these kinases, disrupting mitotic progression and inducing cell death in rapidly dividing cancer cells [2]. They can be broadly categorized as either **pan-inhibitors** (targeting Aurora A, B, and C) or **selective inhibitors** (targeting a specific isoform, like Aurora A) [1].

Mechanistic and Selectivity Profile of CYC116

CYC116 is an orally bioavailable, small-molecule inhibitor that primarily targets Aurora A and Aurora B kinases [4]. The table below summarizes its key mechanistic and selectivity characteristics based on biochemical assays.

Inhibitor	Primary Targets	Mechanism of Action	Key Off-Targets	Cellular Phenotype
CYC116	Aurora A (Ki = 8 nM), Aurora B (Ki = 9 nM) [4]	Competitive ATP-binding site inhibitor [4].	VEGFR2, FLT3, CDK2/CyclinE (weaker activity) [4].	Inhibition of histone H3 phosphorylation; polyploidy; cell death [4].
PHA-739358 (Danusertib)	Aurora A, B, C (pan-inhibitor) [1]	ATP-competitive inhibitor; exhibits an Aurora B inhibition phenotype in cells [1].	Abl, Ret, Trk-A, FGFR1 (at high concentrations) [1].	Accumulation of cells with 4n and >4n DNA content [1].
VX-680 (Tozasertib)	Aurora A, B, C (pan-inhibitor) [1]	Binds to the active conformation of Aurora kinases [1].	FLT3, JAK2, Tyk2 [1].	Mitotic arrest and apoptosis [1].
Alisertib (MLN8237)	Aurora A (selective) [1] [5]	Selective Aurora A inhibitor [1].	Not specified in sources.	Spindle defects and mitotic delay [1].

This mechanistic profile leads to a distinct cellular effect, visualized in the following pathway:



[Click to download full resolution via product page](#)

Preclinical and Clinical Development Status

The following table compares the experimental efficacy and current developmental stage of CYC116 with other notable Aurora kinase inhibitors.

Inhibitor	Preclinical Anti-proliferative Activity (IC ₅₀)	In Vivo Efficacy	Clinical Status (as of latest data)
CYC116	IC ₅₀ ~34 nM in MV4-11 leukemia cells; broad-spectrum activity across solid tumor lines [4].	Tumor growth delay in NCI-H460 xenograft models at 75-100 mg/kg (p.o.) [4].	Phase 1 (completed) for cancer [4]. Also repurposed for cardiomyocyte maturation [6] [7].

Inhibitor	Preclinical Anti-proliferative Activity (IC ₅₀)	In Vivo Efficacy	Clinical Status (as of latest data)
PHA-739358 (Danusertib)	Active in 28-300 nM range across various cell lines [1].	66-98% tumor growth inhibition in human xenograft models [1].	Phase 2. Stable disease observed in clinical trials; partial response in one SCLC patient [1].
VX-680 (Tozasertib)	Potent activity in preclinical models [1].	Robust efficacy in leukemia and solid tumor xenografts [1].	Clinical development discontinued due to toxicity concerns [1].
Alisertib (MLN8237)	Preclinical data supports potency [1].	Anti-tumor activity in xenograft models [1].	Phase 1/2 [1] [5].
LY-3295668	Not specified in sources.	Tumor growth arrest/regression in xenograft and PDX models [5].	Phase 1/2 for advanced solid tumors [5].

Key Differentiating Insights for Researchers

- **Unique Dual Application of CYC116:** Beyond its well-characterized anti-cancer activity, recent research has identified a novel application for CYC116 in promoting the **maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs)** [6] [7]. This suggests that Aurora kinase inhibition could be a strategy to manipulate the cell cycle for regenerative medicine purposes, a property not widely reported for other AKIs.
- **The Selectivity Spectrum:** The choice between a pan-inhibitor like Danusertib and a more selective inhibitor can define the therapeutic window and toxicity profile. Pan-inhibitors may offer broader efficacy but carry a higher risk of on-target toxicity due to simultaneous disruption of multiple mitotic processes [1]. CYC116 occupies a middle ground, being highly potent against Aurora A and B but with a distinct profile from pure pan- or A-selective inhibitors.
- **Clinical Development Landscape:** As of the latest information, no Aurora kinase inhibitor has gained FDA approval, underscoring the challenges in this field, including toxicity and patient selection [3] [5]. Most candidates, including CYC116, have completed or are in early-phase trials, while others like VX-680 have been discontinued.

Future Perspectives and Challenges

The future of Aurora kinase inhibitors lies in overcoming primary challenges such as **off-target toxicity** and **acquired resistance** [8] [2]. Promising strategies include:

- Developing **highly selective inhibitors** or **PROTAC degraders** to improve specificity [8] [2].
- Employing **combination therapies** with other targeted agents, chemotherapy, or immunotherapy to enhance efficacy and overcome resistance [8] [2].
- Using **biomarker-guided patient selection** to identify populations most likely to respond to Aurora kinase inhibition [8] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Aurora kinase inhibitors: Progress towards the clinic | Investigational New Drugs [link.springer.com]
2. Aurora kinases signaling in cancer: from molecular perception ... [pmc.ncbi.nlm.nih.gov]
3. Structure-Based Discovery and Bioactivity Evaluation of Novel ... [pmc.ncbi.nlm.nih.gov]
4. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]
5. Aurora-A Kinase Inhibitors - Pipeline Insight, 2025 [researchandmarkets.com]
6. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]
7. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Introduction to Aurora Kinases and Their Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524692#cyc116-vs-other->

aurora-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com